molecular formula C7H10O2 B2804209 2,6-Dimethyl-3,4-dihydro-2H-pyran-4-one CAS No. 16000-13-8

2,6-Dimethyl-3,4-dihydro-2H-pyran-4-one

Cat. No.: B2804209
CAS No.: 16000-13-8
M. Wt: 126.155
InChI Key: FYKXIEUYDYWTTO-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3,4-dihydro-2H-pyran-4-one ( 16000-13-8) is an organic compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol . It is a derivative of dihydropyran, a class of six-membered heterocyclic molecules containing oxygen that are non-aromatic and serve as important scaffolds in various research fields . As a pyran-4-one, this specific molecule features a ketone functional group, which can make it a valuable synthetic intermediate or building block for further chemical synthesis. Dihydropyran derivatives are prevalent in numerous natural systems and are investigated for their notable biological properties, including antibacterial, antifungal, and herbicidal effects . Furthermore, pyran compounds are currently being explored for advanced applications in targeted medical treatments and sensor technologies . The specific research value of this compound lies in its potential as a precursor for the development of more complex molecules, such as highly functionalized dihydropyrans, which can be further manipulated to create compounds like substituted tetrahydropyran dicarboxylic acids for pharmacological research . This product is strictly designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethyl-2,3-dihydropyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-3-7(8)4-6(2)9-5/h3,6H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKXIEUYDYWTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,6 Dimethyl 3,4 Dihydro 2h Pyran 4 One and Its Structural Analogues

Classical and Refined Synthetic Routes

Cyclization Reactions in Dihydropyranone Formation

The formation of the dihydropyranone ring is often achieved through various cyclization strategies. These methods typically involve the formation of a key carbon-oxygen bond to construct the heterocyclic system.

Intramolecular oxy-Michael addition, also known as oxa-Michael reaction, is a powerful and straightforward method for synthesizing five- and six-membered oxygen-containing heterocycles. rsc.org This reaction involves the conjugate addition of an internal oxygen nucleophile to an α,β-unsaturated carbonyl system. The acid-catalyzed intramolecular oxa-Michael addition of (E)-1-aryl-4-hydroxy-4-methylpent-1-en-3-ones has been shown to be an environmentally benign method for preparing dihydrofuran-3(2H)-ones, a structural analogue of dihydropyranones. semanticscholar.org Studies have indicated that Brønsted acids are generally more efficient than Lewis acids in promoting this transformation. semanticscholar.org For instance, the use of trifluoromethanesulfonic acid (triflic acid) as a catalyst can lead to high conversions and yields in short reaction times, particularly under microwave irradiation and solvent-free conditions. semanticscholar.org

Recent advancements have also explored the use of hydrogen-bonding catalysis to accelerate oxy-Michael cyclizations. The use of a stoichiometric amount of a tertiary amine base in conjunction with a catalytic amount of a thiourea (B124793), a potent H-bond donor, has been shown to significantly increase the yield of the cyclized product. nih.gov

Table 1: Effect of Catalysts on Intramolecular Oxy-Michael Addition

Catalyst Base Conversion (%) Yield (%) Reference
Sc(OTf)₃ - No Reaction - nih.gov
- 1,1,3,3-tetramethylguanidine - Low nih.gov
Schreiner's thiourea NEt₃ - 42 nih.gov
Triflic acid - 90 81 semanticscholar.org

Palladium-catalyzed oxidative cyclization has emerged as a valuable tool for the synthesis of dihydropyranones and other related heterocyclic compounds. nih.govnih.gov This approach often involves the intramolecular coupling of an oxygen nucleophile with an activated olefin. A notable strategy involves a boron-mediated syn- and anti-stereoselective aldol reaction to generate β-hydroxyenones, which are then subjected to a Pd(II)-mediated oxidative cyclization to afford 2,3,6-trisubstituted syn- and anti-dihydropyranones in good yields. nih.gov

A scalable synthesis of (R,R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one has been reported that utilizes an oxidative Heck cyclization of a vinyl ketone intermediate to form the requisite enone for subsequent conjugate addition. researchgate.netacs.org This key step highlights the utility of palladium catalysis in constructing the dihydropyranone core.

Table 2: Key Steps in a Scalable Synthesis Involving Oxidative Heck Cyclization

Step Reaction Catalyst/Reagent Key Feature Reference
1 Kulinkovich cyclopropanation Ti(OiPr)₄ Formation of a cyclopropanol researchgate.netacs.org
2 Oxidative fragmentation - Generation of a vinyl ketone researchgate.netacs.org
3 Oxidative Heck cyclization Palladium catalyst Formation of the enone substrate researchgate.netacs.org
4 Conjugate addition Copper-catalyzed Grignard Diastereoselective installation of a methyl group researchgate.netacs.org

Reactions from Dehydroacetic Acid (DHA) Precursors

Dehydroacetic acid (DHA), a pyrone derivative, serves as a versatile starting material for the synthesis of various heterocyclic compounds, including dihydropyranone analogues. nih.gov The reactivity of DHA allows for its modification to introduce diverse functionalities. For example, the bromination of DHA can lead to the formation of 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one, which can then be used to synthesize thiazole-substituted pyranones. semanticscholar.org While not directly yielding 2,6-Dimethyl-3,4-dihydro-2H-pyran-4-one, these transformations demonstrate the utility of DHA as a scaffold for creating more complex pyranone derivatives.

Multicomponent Reaction Protocols for Dihydropyran Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. oiccpress.com Several MCRs have been developed for the synthesis of dihydropyran derivatives. nih.gov One such example is the three-component reaction of aromatic aldehydes, malononitrile, and 4-hydroxy-6-methylpyrone, which can be catalyzed by organocatalysts like sodium benzenesulfinates to produce 4,5-dihydropyrano[4,3-b]pyran derivatives. researchgate.net These reactions often proceed with high conversions and short reaction times under environmentally friendly conditions. researchgate.net

The Hantzsch dihydropyridine synthesis is another well-known MCR that can be adapted for the synthesis of related heterocyclic structures. ijcrt.org While primarily used for dihydropyridines, the principles of this reaction can inform the design of MCRs for dihydropyran synthesis.

Modern Catalytic Approaches in Dihydropyranone Synthesis

Modern organic synthesis has increasingly focused on the development of highly efficient and selective catalytic methods. In the context of dihydropyranone synthesis, N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts. mdpi.comresearchgate.net NHC catalysis enables a variety of transformations, including [4+2] and [3+3] cycloadditions, to construct the dihydropyranone skeleton with high stereoselectivity. mdpi.com These reactions often proceed under mild conditions and tolerate a wide range of functional groups.

For instance, NHC-catalyzed annulation reactions of α,β-unsaturated aldehydes with various nucleophiles have been extensively studied for the synthesis of substituted dihydropyranones. mdpi.com The versatility of NHC catalysis allows for the synthesis of structurally diverse dihydropyranone libraries, which are valuable for biological screening. mdpi.com

Table 3: Examples of NHC-Catalyzed Reactions for Dihydropyranone Synthesis

Reaction Type Substrates Catalyst Key Feature Reference
[4+2] Annulation α,β-Unsaturated aldehyde, enolizable aldehyde NHC Forms 4,5-disubstituted dihydropyranones organic-chemistry.org
[3+3] Annulation Enal, pyrrole-4-one NHC Yields pyrrole-substituted dihydropyranones mdpi.com
[4+2] Annulation α-Chloroaldehyde, aurone NHC Forms bicyclic dihydropyranones mdpi.com

Transition Metal-Catalyzed Cyclizations (e.g., Titanium, Copper, Palladium)

Transition metal catalysis provides powerful tools for constructing the dihydropyranone ring system through various cyclization strategies. These methods are valued for their high efficiency and selectivity under mild reaction conditions. mdpi.com

Titanium: A key strategy for the scalable synthesis of (R,R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one involves a Titanium(IV) isopropoxide-catalyzed Kulinkovich cyclopropanation. acs.orgresearchgate.netacs.org This reaction is performed on a silyl-protected (R)-ethyl 3-hydroxybutanoate, forming a cyclopropanol intermediate that undergoes subsequent oxidative fragmentation. acs.orgresearchgate.netacs.org

Copper: Copper catalysts are instrumental in diastereoselective addition procedures. For instance, a copper-catalyzed Grignard addition is used to install a methyl group during the synthesis of (R,R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one. acs.orgacs.org The robustness of this process is significantly enhanced by the inclusion of 1,3-bis(diphenylphosphino)propane and trimethylsilyl chloride. acs.orgacs.org Highly selective copper-catalyzed asymmetric [3+2] cycloadditions of azomethine ylides have also been developed for constructing heterocyclic compounds. catalyst-enabling-synthetic-chemistry.com

Palladium: Palladium catalysis is employed in various ways to form pyran structures. One notable application is the oxidative Heck cyclization of a vinyl ketone intermediate, which forms the enone substrate required for subsequent conjugate addition in the synthesis of the target molecule. acs.orgresearchgate.net Palladium-catalyzed coupling of thioesters with terminal alkynes or alkenylboronic acids can also efficiently prepare β-hydroxy ynones or enones, which are precursors to dihydropyrones. researchgate.net Additionally, palladium catalysis has been crucial in the total synthesis of complex marine drugs containing heterocyclic systems, such as the intramolecular Heck reaction used to build the core of Trabectedin. mdpi.com

Table 1: Selected Transition Metal-Catalyzed Reactions in Dihydropyranone Synthesis

Catalyst System Reaction Type Substrate Product Yield Reference
Ti(OiPr)₄ Kulinkovich Cyclopropanation Silyl protected (R)-ethyl 3-hydroxybutanoate Cyclopropanol intermediate High acs.orgresearchgate.netacs.org
Copper-Grignard Conjugate Addition Enone precursor (R,R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one 87% acs.org
Pd₂(dba)₃ / P(o-tol)₃ Intramolecular Heck Cyclization Cyclic enamide Tricyclic core of Trabectedin 83% mdpi.com
Palladium catalyst Coupling Thioesters and alkynes β-hydroxy ynones Good researchgate.net

Organocatalytic Methods

Organocatalysis has emerged as a powerful alternative to metal-based systems, offering distinct advantages in terms of cost, toxicity, and operational simplicity. N-Heterocyclic Carbenes (NHCs) have been particularly effective in the synthesis of 3,4-dihydropyran-2-ones. mdpi.com These reactions often proceed through the activation of aldehydes to form Breslow-type adducts. mdpi.com

Common strategies include [3+3] and [4+2] cycloadditions. For example, the reaction of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds can be catalyzed by chiral secondary amines or NHCs to produce highly functionalized dihydropyranones. nih.govau.dk One study demonstrated the use of an NHC catalyst with cinnamaldehyde and a 1,3-dicarbonyl compound, utilizing DABCO as a base and LiCl in THF, to achieve high yields and enantiomeric excess. mdpi.com Another approach involves the annulation of an enal with pyrrole-4-ones using a quinone-based catalyst system. nih.gov These methods provide access to a wide range of substituted dihydropyranones, including spirooxindole δ-lactones and bicyclic systems fusing pyrrolidone and dihydropyranone pharmacophores. mdpi.comnih.gov

Asymmetric Synthesis of Enantiopure this compound and Chiral Derivatives

The development of asymmetric methods is crucial for accessing enantiomerically pure dihydropyranones, which is often a prerequisite for biological applications.

Diastereoselective Addition Procedures

Achieving high diastereoselectivity is a key challenge in the synthesis of dihydropyranones with multiple stereocenters. A versatile and economical five-component reaction of diketene, aryl amines, cyclic 1,3-diketones, primary amines, and aryl aldehydes has been developed to synthesize 3,4-dihydropyran-3-carboxamide derivatives, generating three stereogenic centers with high diastereoselectivity. nih.gov The structure of the major diastereomer was confirmed by X-ray diffraction and 2D NMR spectroscopy. nih.gov

In the synthesis of (R,R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one, a highly diastereoselective copper-catalyzed Grignard addition was implemented to install the final methyl group, demonstrating a high degree of trans-diastereoselectivity. acs.org Another efficient approach involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in acidic media, which proceeds with exceptional diastereoselectivity to yield functionalized 3,4-dihydro-2H-pyran-4-carboxamides. nih.govbeilstein-journals.org

Enantioselective Cyclopropanation Reactions

Enantioselective cyclopropanation serves as a powerful tool for constructing chiral building blocks that can be converted into dihydropyranone derivatives. The cyclopropane motif is valuable in developing new asymmetric technologies. princeton.edu While many methods focus on metal-catalyzed carbenoid reactions, organocatalytic approaches based on olefin activation are also emerging. princeton.edu

A key step in a scalable synthesis of (R,R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one is a titanium-catalyzed Kulinkovich cyclopropanation. researchgate.netacs.org This reaction creates a chiral cyclopropanol, which is then transformed through oxidative fragmentation and subsequent cyclization into the pyranone structure. researchgate.netacs.org Another strategy involves the Michael Initiated Ring Closure (MIRC) reaction, which has become a versatile method for generating cyclopropane rings with excellent enantioselectivity. rsc.org Furthermore, biocatalytic approaches using engineered myoglobin have been reported for the highly stereoselective synthesis of nitrile-substituted cyclopropanes from olefins and diazoacetonitrile, achieving up to 99.9% de and ee. rochester.edu

Table 2: Comparison of Asymmetric Cyclopropanation Methods | Method | Catalyst/Mediator | Key Features | Diastereo-/Enantioselectivity | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Kulinkovich Reaction | Ti(OiPr)₄ | Forms chiral cyclopropanol precursor | High | researchgate.netacs.org | | MIRC Reaction | Chiral catalysts | Versatile for various substrates | Excellent enantioselectivity | rsc.org | | Biocatalytic | Engineered Myoglobin | Transforms broad range of olefins | Up to 99.9% de and ee | rochester.edu | | Ru-Porphyrins | Chiral Ru-porphyrins | Uses pre-formed diazoacetonitrile | Moderate (41-71% ee) | rochester.edu |

Green Chemistry Principles in Dihydropyranone Synthesis

Applying green chemistry principles to the synthesis of dihydropyranones aims to reduce environmental impact by using sustainable catalysts, minimizing waste, and employing safer reaction conditions. nih.gov

Multicomponent reactions (MCRs) are a cornerstone of green synthesis, as they combine several reactants in a single step to form complex products, thereby increasing atom economy and reducing purification steps. nih.gov The synthesis of dihydropyran derivatives has been achieved using MCRs under solvent-free conditions, often with recyclable catalysts. ajchem-a.comresearchgate.net For example, zirconium chloride immobilized on Arabic Gum (ZrCl4@Arabic Gum) has been used as a heterogeneous, recyclable Lewis acid catalyst for the solvent-free synthesis of dihydropyrans at 50 °C. ajchem-a.com This method offers high efficiency, short reaction times, and simple operation. ajchem-a.com

Another green approach utilizes saccharose as an efficient, homogeneous, and biodegradable catalyst for the one-pot, four-component synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives under solvent-free conditions. researchgate.net The use of natural precursors and non-hazardous solvents or solventless techniques are central to these greener synthetic routes. nih.gov

Chemical Transformations and Reaction Mechanisms of 2,6 Dimethyl 3,4 Dihydro 2h Pyran 4 One

Reactivity Profiling and Mechanistic Studies

The reactivity of the 2,6-dimethyl-3,4-dihydro-2H-pyran-4-one ring is characterized by its susceptibility to both nucleophilic and electrophilic reagents, its potential for thermal breakdown, and its involvement in rearrangement reactions.

Nucleophilic and Electrophilic Attack on the Pyranone Ring

The pyranone ring of this compound possesses multiple sites susceptible to nucleophilic attack. Generally, for pyranone structures, the electrophilic centers are the carbonyl carbon (C-4), and the carbons adjacent to the ring oxygen (C-2 and C-6). nih.gov Nucleophilic attack at the carbonyl carbon is a typical reaction for ketones. Attack at C-2 or C-6 can lead to the opening of the pyran ring. nih.govresearchgate.net The specific reaction pathway is often influenced by the nature of the nucleophile and the reaction conditions. researchgate.net For instance, the synthesis of the chiral version of this compound, (R,R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one, involves a key diastereoselective copper-catalyzed Grignard addition, which represents a nucleophilic attack to install one of the methyl groups. researchgate.net

While less commonly documented for this specific molecule, the double bond in the dihydropyran ring allows for electrophilic addition reactions. In related 2H-pyran-2-ones, electrophilic substitution reactions such as nitration and halogenation have been observed to occur at the C-3 and C-5 positions. clockss.org This suggests that the C-5 position of this compound could be a potential site for electrophilic attack.

Thermal Decomposition Pathways and Kinetic Analysis

While specific kinetic studies on the thermal decomposition of this compound are not extensively documented, detailed computational and experimental studies on its close structural isomer, cis-2,6-dimethyl-3,6-dihydro-2H-pyran, provide significant insight into the likely decomposition pathway. The thermal decomposition is proposed to proceed through a concerted, unimolecular mechanism involving a six-membered cyclic transition state. guidechem.com

This retro-Diels-Alder type reaction results in the cleavage of the pyran ring to yield stable, smaller molecules. For 2,6-dimethyl-3,6-dihydro-2H-pyran, the decomposition products are acetaldehyde (B116499) and 1,3-pentadiene. Computational studies have shown that the presence of methyl substituents at the 2 and 6 positions decreases the activation free energy for this decomposition process compared to the unsubstituted 3,6-dihydro-2H-pyran. nih.gov

Kinetic Parameters for the Thermal Decomposition of Dihydropyran Derivatives
CompoundTemperature Range (°C)Activation Energy (Ea) (kJ/mol)Log(A) (s⁻¹)
3,6-dihydro-2H-pyran329–374208.1 ± 1.714.31 ± 0.14
cis-2,6-dimethyl-3,6-dihydro-2H-pyran300–351196.3Not Reported

Data sourced from studies on thermal decomposition of dihydropyran derivatives, which serve as a model for this compound. guidechem.com

Disproportionation Reactions and Intermediate Characterization

Based on available scientific literature, disproportionation reactions involving this compound have not been a significant area of study. This type of reaction, where a substance is simultaneously oxidized and reduced, is not a commonly reported transformation for this class of compounds. Consequently, there is limited information regarding potential disproportionation pathways or the characterization of any associated intermediates for this specific pyranone derivative.

Derivatization Strategies for Structural Diversification

The structural framework of this compound allows for a variety of derivatization strategies, enabling the synthesis of a diverse range of related compounds.

Functionalization of the Pyranone Core

The pyranone core can be functionalized through various synthetic methodologies. A notable example is the scalable synthesis of (R,R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one, where a vinyl ketone intermediate undergoes an oxidative Heck cyclization to form the enone substrate. researchgate.net This is followed by a diastereoselective copper-catalyzed Grignard addition to introduce the second methyl group. researchgate.net This demonstrates that the α,β-unsaturated ketone system is a key handle for functionalization via conjugate addition.

Furthermore, general strategies for the synthesis of substituted 3,4-dihydro-2H-pyrans can be adapted for derivatization. These include inverse electron demand hetero-Diels-Alder reactions and various cyclization reactions, which allow for the introduction of a wide array of substituents onto the pyran ring. organic-chemistry.org The development of organocatalytic processes, particularly using N-heterocyclic carbenes, has also emerged as a powerful tool for producing a variety of 3,4-dihydropyran-2-ones with diverse functional groups and stereocenters. mdpi.com

Ring-Opening and Rearrangement Reactions

The pyranone ring is susceptible to cleavage under certain conditions, particularly through reactions with nucleophiles, leading to ring-opened products or rearranged heterocyclic systems. nih.gov For the broader class of 2H-pyran-2-ones, reactions with various nitrogen and carbon nucleophiles are well-documented to induce ring-transformation reactions. researchgate.netclockss.org These reactions are typically initiated by a nucleophilic attack at one of the electrophilic centers of the pyranone ring (C-2, C-4, or C-6), leading to the opening of the lactone or ether linkage. nih.govresearchgate.net

The resulting acyclic intermediate can then undergo intramolecular cyclization to form new, often more stable, heterocyclic or carbocyclic systems. For example, reactions of pyran-2-ones with reagents like hydrazine (B178648) can lead to the formation of pyridazine (B1198779) derivatives. clockss.org While these examples pertain to pyran-2-ones, the underlying principles of nucleophile-induced ring-opening and rearrangement are applicable to the this compound structure, suggesting its potential as a precursor for other heterocyclic scaffolds.

Conjugate Addition and Cycloaddition Reactions

The reactivity of this compound as a Michael acceptor in conjugate additions and as a dienophile or diene in cycloaddition reactions is a subject of interest in organic synthesis. These transformations allow for the introduction of a wide range of functional groups and the construction of diverse cyclic and bicyclic systems.

Conjugate Addition Reactions

As an α,β-unsaturated ketone, this compound is an excellent substrate for conjugate addition reactions, also known as Michael additions. In these reactions, a nucleophile adds to the β-carbon of the enone system, leading to a 1,4-adduct. A variety of nucleophiles, including organometallic reagents, enolates, and heteroatomic nucleophiles, can be employed.

Organocuprates, such as lithium dialkylcuprates (Gilman reagents), are particularly effective for the 1,4-addition of alkyl and aryl groups to α,β-unsaturated ketones. wikipedia.orgchemistrysteps.com This method is favored for its high regioselectivity for 1,4-addition over 1,2-addition to the carbonyl group. For instance, the reaction of a lithium dimethylcuprate with an enone like this compound would be expected to introduce a methyl group at the C-5 position.

The general mechanism involves the formation of a copper-enolate intermediate, which is then protonated during workup to yield the saturated ketone. The reaction is typically carried out at low temperatures in an ethereal solvent.

Table 1: Examples of Conjugate Addition Reactions

Reactant Nucleophile Reagent/Conditions Product
This compound Methyl (CH₃)₂CuLi, THF, -78 °C 2,5,6-Trimethyl-tetrahydro-4H-pyran-4-one
This compound Phenyl (C₆H₅)₂CuLi, THF, -78 °C 5-Phenyl-2,6-dimethyl-tetrahydro-4H-pyran-4-one
This compound Thiophenol NaH, C₆H₅SH, THF 5-(Phenylthio)-2,6-dimethyl-tetrahydro-4H-pyran-4-one

This table is illustrative and based on the general reactivity of α,β-unsaturated ketones with the specified nucleophiles.

Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of six-membered rings. uncw.edunih.govresearchgate.net In the context of this compound, the enone functionality can act as a dienophile, reacting with a conjugated diene. The electron-withdrawing nature of the carbonyl group activates the double bond for reaction with electron-rich dienes.

The stereochemistry of the Diels-Alder reaction is highly predictable, proceeding via a concerted [4+2] cycloaddition mechanism. The reaction typically favors the formation of the endo product under kinetic control. Lewis acid catalysis can be employed to enhance the reactivity of the dienophile and influence the regioselectivity of the reaction.

Conversely, dihydropyranones can also potentially act as dienes in inverse-electron-demand Diels-Alder reactions, particularly if appropriately substituted with electron-donating groups. However, the inherent electron-deficient nature of the enone system makes its role as a dienophile in normal-demand Diels-Alder reactions more common.

Table 2: Examples of Cycloaddition Reactions

Reactant Diene/Dienophile Conditions Product
This compound 1,3-Butadiene Heat or Lewis Acid Catalyst Bicyclic adduct
This compound Cyclopentadiene Heat or Lewis Acid Catalyst Tricyclic adduct
This compound Danishefsky's Diene Heat or Lewis Acid Catalyst Functionalized bicyclic adduct

This table is illustrative and based on the general reactivity of α,β-unsaturated ketones in Diels-Alder reactions.

Applications As a Building Block in Complex Organic Synthesis

Construction of Advanced Heterocyclic Systems

The inherent reactivity of 2,6-Dimethyl-3,4-dihydro-2H-pyran-4-one makes it an excellent starting material for the synthesis of various fused and substituted heterocyclic compounds. Its ability to undergo a range of chemical transformations allows for the strategic introduction of new rings and functional groups.

Synthesis of Fused Pyran Derivatives

The dihydropyran-4-one core serves as a robust platform for the construction of fused pyran systems through various synthetic strategies. Annulation reactions, where a new ring is built onto the existing pyran structure, are a common approach. For instance, palladium-catalyzed intramolecular Heck reactions can be employed to construct fused pyran rings. researchgate.net While not explicitly starting from this compound, these methodologies showcase the potential for such transformations on similar pyran scaffolds. The presence of the ketone functionality and the adjacent methylene (B1212753) group in this compound offers reactive sites for condensation and cyclization reactions to build fused carbocyclic or heterocyclic rings.

Precursors for Other Heterocyclic Scaffolds (e.g., Furans, Pyridines, Pyrimidines)

The pyran ring of this compound can be chemically transformed into other heterocyclic systems, highlighting its utility as a versatile precursor.

Pyrimidines: The synthesis of pyrano[2,3-d]pyrimidine derivatives, a class of fused pyrimidines, has been reported through one-pot multi-component reactions. researchgate.net These reactions typically involve a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea (B124793) derivative. The reactivity of the ketone in this compound suggests its potential to participate in similar condensation reactions with reagents like guanidine (B92328) or urea to form fused pyrimidine (B1678525) rings.

Pyridines: The transformation of pyran-4-ones into pyridine (B92270) derivatives is a known reaction in heterocyclic chemistry. Treatment of 2,6-dimethyl-4-pyrone with hydroxylamine, for instance, leads to the formation of 4-hydroxyamino-2,6-lutidine 1-oxide, which can be further converted to other pyridine derivatives. researchgate.net This demonstrates the principle of ring transformation where the oxygen atom of the pyran is replaced by a nitrogen atom.

Furans: While direct conversion of this compound to furan (B31954) derivatives is not extensively documented, the synthesis of furo[3,2-c]pyran-4-ones from 4-hydroxy-2H-pyran-2-one derivatives suggests the possibility of forming fused furan rings. researchgate.net These reactions often involve condensation with α-haloketones or other suitable reagents.

Role in Natural Product Synthetic Endeavors

The tetrahydropyran (B127337) ring system is a common structural motif found in a wide variety of biologically active natural products. nih.govnih.gov Consequently, pyran derivatives like this compound are attractive starting materials or key intermediates in the total synthesis of these complex molecules. The asymmetric synthesis of pyran and pyranone natural products often utilizes chiral building blocks to construct the core heterocyclic structure. nih.gov While specific examples detailing the direct use of this compound in a completed natural product synthesis are not prevalent in the reviewed literature, its structural similarity to key intermediates makes it a potential synthon for such endeavors.

Development of Multifunctional Chemical Intermediates

The reactivity of this compound allows for its elaboration into a variety of multifunctional chemical intermediates. The ketone can be subjected to a wide range of transformations, including reduction, oxidation, and addition of nucleophiles, to introduce new functional groups and stereocenters. For example, diastereoselective addition reactions to the carbonyl group can lead to the formation of chiral alcohols, which are valuable intermediates in asymmetric synthesis. nih.gov

Furthermore, the dihydropyran ring can undergo various modifications. For instance, reactions at the double bond or functionalization of the methylene groups adjacent to the ketone can introduce additional points of diversity. This allows for the creation of a library of substituted pyran derivatives with tailored properties for use in medicinal chemistry and materials science. guidechem.com

Below is a table summarizing the potential of this compound as a versatile building block.

Advanced Spectroscopic Methods for Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

One-Dimensional (1D) and Two-Dimensional (2D) NMR Techniques

For 2,6-Dimethyl-3,4-dihydro-2H-pyran-4-one, ¹H NMR would provide information on the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the number of neighboring protons. The ¹³C NMR spectrum would reveal the number of unique carbon atoms and their chemical environment (e.g., carbonyl, olefinic, aliphatic).

Expected ¹H and ¹³C NMR Data (Hypothetical):

PositionExpected ¹H Chemical Shift (ppm)Expected MultiplicityExpected ¹³C Chemical Shift (ppm)
C2-H~4.0-4.5Multiplet (m)~70-75
C2-CH₃~1.2-1.4Doublet (d)~20-25
C3-H₂~2.3-2.7Multiplet (m)~40-45
C4 (C=O)--~195-205
C5=CH~5.2-5.5Singlet (s) or narrow multiplet~100-105
C6=C--~170-175
C6-CH₃~1.9-2.1Singlet (s) or narrow multiplet~18-22

2D NMR techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings (e.g., between C2-H and C3-H₂), while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded protons and carbons (e.g., C2-H with C2). HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range couplings (2-3 bonds), which are crucial for confirming the connectivity of the pyranone ring, for instance, showing correlations from the methyl protons to their attached carbons and adjacent carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. For this compound (C₇H₁₀O₂), the exact mass would be 126.0681 g/mol . High-resolution mass spectrometry (HRMS) would confirm this elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural clues. Expected fragmentation could include the loss of a methyl group (M-15), loss of an acetyl group (M-43), or a retro-Diels-Alder reaction, which is characteristic of cyclic enones.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected Vibrational Frequencies:

Functional GroupExpected IR Absorption (cm⁻¹)Description
C-H (sp³)2850-3000Aliphatic C-H stretching
C=O1660-1680α,β-Unsaturated ketone stretching
C=C1600-1650Alkene stretching
C-O-C1200-1250Ether C-O stretching

The strong absorption band for the conjugated ketone (C=O) would be a key diagnostic peak in the IR spectrum. Raman spectroscopy would be particularly useful for observing the C=C double bond, which often gives a strong signal in this technique.

UV-Visible Spectroscopy and Photophysical Properties

UV-Visible spectroscopy measures the electronic transitions within a molecule. For this compound, the key chromophore is the α,β-unsaturated ketone system. This conjugated system would be expected to show a π → π* transition at a shorter wavelength (around 220-250 nm) and a weaker, longer-wavelength n → π* transition (around 300-330 nm). The exact position of these absorption maxima (λ_max) would be influenced by the solvent used for the measurement. No specific photophysical properties like fluorescence or phosphorescence are expected for this type of simple enone structure.

Q & A

Q. What are the optimal synthetic routes for preparing 2,6-Dimethyl-3,4-dihydro-2H-pyran-4-one in laboratory settings?

  • Methodological Answer : A common approach involves the condensation of aldehydes and ketones under basic conditions. For example, 2,6-bis(chlorophenyl) analogs of dihydropyran-4-ones were synthesized using substituted benzaldehydes, 3-pentanone, and potassium hydroxide in ethanol . Adjusting reaction conditions (e.g., solvent polarity, temperature) can optimize yields. Comparative analysis of substituent effects (e.g., methyl vs. hydroxyl groups) suggests that steric and electronic factors influence cyclization efficiency .

Q. How does the structural conformation of this compound influence its chemical reactivity?

  • Methodological Answer : The methyl groups at positions 2 and 6 reduce ring strain and stabilize the dihydropyranone core, enhancing thermal stability. This contrasts with analogs like 6-methyl-4H-pyran-4-one, where the lack of a fused ring system increases susceptibility to ring-opening reactions . Computational studies (e.g., DFT/B3LYP) can model bond angles and electron density distribution to predict regioselectivity in electrophilic substitutions .

Q. What safety protocols are critical for handling this compound in laboratory experiments?

  • Methodological Answer : While specific safety data for this compound are limited, analogs like 3,4-dihydro-2H-pyran require precautions due to flammability and irritancy. Use static-discharge-resistant containers, store in well-ventilated areas at low temperatures, and avoid contact with oxidizers or strong acids/bases . Always consult toxicity databases (e.g., PubChem) for analogous compounds to infer handling guidelines.

Advanced Research Questions

Q. How can computational methods like DFT/B3LYP aid in predicting the biological activity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations can optimize molecular geometries, calculate frontier molecular orbitals (HOMO/LUMO), and predict binding affinities to biological targets. For example, similar dihydropyranones exhibited antioxidant activity correlated with electron-donating substituents at positions 3 and 5 . Molecular docking studies with enzymes (e.g., acetylcholinesterase) can further validate predicted bioactivity .

Q. What advanced spectroscopic techniques are recommended for characterizing the stereochemistry of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear Overhauser effect (NOE) NMR experiments resolve stereochemical ambiguities. Gas chromatography (GC) with polar columns (e.g., DB-Wax) can separate enantiomers, while IR spectroscopy identifies carbonyl stretching frequencies (~1700 cm⁻¹) to confirm lactone ring integrity . For dynamic structural analysis, variable-temperature NMR probes conformational flexibility .

Q. How do substituent variations in dihydropyranone analogs impact their biological activity and stability?

  • Methodological Answer : Systematic comparison of analogs (e.g., 3-hydroxy vs. 6-methyl derivatives) reveals that electron-withdrawing groups (e.g., fluorine) enhance lipophilicity and membrane permeability, whereas hydroxyl groups improve antioxidant capacity . Accelerated stability testing (e.g., under UV light or varying pH) quantifies degradation pathways, with methyl groups at positions 2 and 6 reducing ring-opening hydrolysis rates .

Q. What strategies resolve contradictions in reported biological activities of dihydropyranone derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity or solvent polarity). Reproducibility requires standardizing protocols (e.g., using the same antioxidant assay, such as DPPH or ABTS). Meta-analysis of structural-activity relationships (SAR) across studies can identify key functional groups (e.g., 3,5-dihydroxy substitution in DDMP for radical scavenging) .

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